2-(2-((4-amino-6-((3-fluorophenyl)amino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol
Overview
Description
2-(2-((4-amino-6-((3-fluorophenyl)amino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol is a complex organic compound that features a pyrimidine ring substituted with various functional groups, including an amino group, a nitro group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-amino-6-((3-fluorophenyl)amino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Nitration: Introduction of a nitro group into the pyrimidine ring.
Amination: Substitution of a nitro group with an amino group using reagents like ammonia or amines.
Fluorination: Introduction of a fluorine atom into the aromatic ring using fluorinating agents.
Coupling: Coupling of the fluorophenyl group with the pyrimidine ring.
Etherification: Formation of the ethoxyethanol moiety through etherification reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(2-((4-amino-6-((3-fluorophenyl)amino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions where functional groups on the pyrimidine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium ethoxide or other strong nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield amino derivatives.
Scientific Research Applications
2-(2-((4-amino-6-((3-fluorophenyl)amino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-((4-amino-6-((3-fluorophenyl)amino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(2-((4-amino-6-((3-chlorophenyl)amino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol: Similar structure but with a chlorine atom instead of a fluorine atom.
2-(2-((4-amino-6-((3-bromophenyl)amino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in 2-(2-((4-amino-6-((3-fluorophenyl)amino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol imparts unique properties, such as increased metabolic stability and altered electronic properties, which can enhance its biological activity and selectivity compared to its chloro- and bromo- analogs.
Properties
IUPAC Name |
2-[2-[[4-amino-6-(3-fluoroanilino)-5-nitropyrimidin-2-yl]amino]ethoxy]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN6O4/c15-9-2-1-3-10(8-9)18-13-11(21(23)24)12(16)19-14(20-13)17-4-6-25-7-5-22/h1-3,8,22H,4-7H2,(H4,16,17,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZWHHSRIGVNCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCCOCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301130489 | |
Record name | 2-[2-[[4-Amino-6-[(3-fluorophenyl)amino]-5-nitro-2-pyrimidinyl]amino]ethoxy]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301130489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
586998-86-9 | |
Record name | 2-[2-[[4-Amino-6-[(3-fluorophenyl)amino]-5-nitro-2-pyrimidinyl]amino]ethoxy]ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=586998-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[2-[[4-Amino-6-[(3-fluorophenyl)amino]-5-nitro-2-pyrimidinyl]amino]ethoxy]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301130489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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